molecular formula C18H27N3O2S B2846076 (E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411338-17-3

(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2846076
CAS No.: 2411338-17-3
M. Wt: 349.49
InChI Key: YOSXKSPWZVAZIX-FNORWQNLSA-N
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Description

The compound “(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of compounds that act as EZH2 inhibitors . EZH2 is a protein that is often overexpressed in many cancers, making it a target for anticancer drugs .


Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 and has been used as a starting point for the development of new inhibitors .

Mechanism of Action

As an EZH2 inhibitor, this compound likely works by binding to the EZH2 protein and inhibiting its function . This can have a variety of effects, including inducing apoptosis (cell death) in cancer cells .

Future Directions

The compound shows promise as an anticancer drug due to its activity as an EZH2 inhibitor . Future research could involve further optimization of the compound to improve its antitumor activity, as well as testing in preclinical and clinical trials to evaluate its efficacy and safety in humans .

Properties

IUPAC Name

(E)-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-4-6-15(19-17(22)7-5-10-20(2)3)18(23)21-11-8-16-14(13-21)9-12-24-16/h5,7,9,12,15H,4,6,8,10-11,13H2,1-3H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSXKSPWZVAZIX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCC2=C(C1)C=CS2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)N1CCC2=C(C1)C=CS2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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